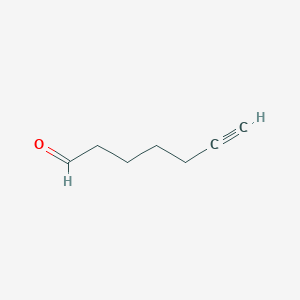

6-Heptynal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hept-6-ynal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h1,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRZQOFYQKICOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463235 | |

| Record name | 6-Heptynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67100-10-1 | |

| Record name | 6-Heptynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hept-6-ynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Heptynal: A Dual-Function Alkyne-Aldehyde Probe for Chemical Biology

Topic: 6-Heptynal (CAS 67100-10-1) Chemical Properties and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Chemical Biologists

Executive Summary & Chemical Identity

This compound (CAS 67100-10-1) is a bifunctional aliphatic aldehyde characterized by a terminal alkyne group. In modern chemical biology and drug discovery, it serves as a critical "minimalist" probe. Its structure combines an electrophilic aldehyde (reactive toward nucleophilic protein residues) with a bioorthogonal alkyne handle (reactive via Click Chemistry). This duality makes it an essential tool for Activity-Based Protein Profiling (ABPP) and the study of Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.

Physicochemical Profile

| Property | Value | Note |

| CAS Number | 67100-10-1 | |

| IUPAC Name | Hept-6-ynal | |

| Formula | ||

| Molecular Weight | 110.15 g/mol | |

| Physical State | Clear to pale yellow liquid | Volatile |

| Boiling Point | ~155–160 °C (est.) | |

| Flash Point | ~42 °C | Flammable |

| Solubility | Soluble in DCM, DMSO, Methanol | Sparingly soluble in water |

| Stability | Air-sensitive (oxidation to acid) | Store under inert gas at -20°C |

Synthesis: The Swern Oxidation Protocol

While this compound can be synthesized via reduction of esters, the most reliable laboratory-scale method ensuring high purity and preventing over-oxidation (to the carboxylic acid) is the Swern Oxidation of 6-heptyn-1-ol.

Rationale

The Swern oxidation is preferred over chromium-based reagents (like Jones reagent) because it avoids toxic heavy metals and stops selectively at the aldehyde stage without racemization of nearby centers (if present) or over-oxidation.

Detailed Methodology

Reagents: 6-Heptyn-1-ol (1.0 eq), Oxalyl Chloride (1.1 eq), DMSO (2.2 eq), Triethylamine (5.0 eq), Dichloromethane (DCM, anhydrous).

-

Activation: In a flame-dried flask under nitrogen, dissolve oxalyl chloride in anhydrous DCM. Cool to -78°C (dry ice/acetone bath).

-

DMSO Addition: Add DMSO dropwise. Critical: Control addition rate to maintain temp < -60°C. Stir for 15 mins. The formation of the active chlorodimethylsulfonium salt is rapid.

-

Substrate Addition: Add 6-heptyn-1-ol (dissolved in min. DCM) dropwise. Stir for 30–45 mins at -78°C. The alcohol reacts to form the alkoxysulfonium ion intermediate.

-

Elimination: Add Triethylamine (TEA) dropwise. This base promotes the intramolecular elimination of dimethyl sulfide (DMS).

-

Warm-up: Allow the reaction to warm to room temperature over 1 hour. A thick white precipitate (triethylammonium chloride) will form.

-

Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove excess amine), then saturated

, then brine. Dry over -

Purification: Concentrate carefully (product is volatile). Purify via silica flash chromatography (Hexanes/EtOAc gradient).

Figure 1: Step-wise logic of the Swern Oxidation converting 6-heptyn-1-ol to this compound.

Mechanism of Action: Dual Reactivity

This compound acts as a chemical probe through two distinct mechanistic pathways, determined by which functional group engages the biological target.

Pathway A: Mechanism-Based Inhibition (Suicide Substrate)

Terminal alkynes are classic Mechanism-Based Inhibitors (MBI) of Cytochrome P450 enzymes. This compound mimics fatty acid metabolites, entering the P450 active site.

-

Binding: The hydrophobic chain aligns in the active site.

-

Catalytic Activation: The P450 heme-iron (

) attempts to oxidize the terminal alkyne. -

Reactive Intermediate: Instead of stable hydroxylation, the oxidation yields a highly reactive ketene or radical species .

-

Inactivation: This intermediate covalently alkylates the heme porphyrin nitrogen (N-alkylation) or a critical apoprotein residue, irreversibly destroying enzyme activity.

Pathway B: Lipid Peroxidation Profiling (ABPP)

This compound serves as a structural analog to 4-Hydroxynonenal (4-HNE) and other lipid peroxidation products.

-

Protein Tagging: The aldehyde group reacts with nucleophilic lysine or cysteine residues on proteins via Schiff base formation or Michael addition (if conjugated, though this compound is non-conjugated, it often mimics the initial binding).

-

Click Retrieval: The "silent" alkyne handle remains inert during biological labeling.

-

Visualization: Post-lysis, the alkyne is reacted with an Azide-Fluorophore (e.g., Azide-Rhodamine) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to visualize the tagged proteome.

Figure 2: Divergent mechanistic pathways of this compound in enzymatic inhibition vs. protein profiling.

Applications in Drug Discovery[5][6][7]

Profiling Lipid Peroxidation Targets

Oxidative stress generates reactive lipid aldehydes (LALs). This compound is used as a "Clickable" probe to map the "electrophile proteome." By treating cells with this compound, researchers can identify which proteins are susceptible to modification by lipid aldehydes, a key step in understanding neurodegenerative diseases where lipid peroxidation is prevalent.

Cytochrome P450 Stability Assays

In drug development, metabolic stability is crucial. This compound is used as a reference inhibitor to test the susceptibility of specific CYP isoforms (particularly those processing fatty acids like CYP2E1 or CYP4A) to mechanism-based inactivation. It helps define the structure-activity relationship (SAR) for alkyne-containing drug candidates.

Safety & Handling (SDS Summary)

-

Hazards: Flammable liquid (Category 3). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C . The aldehyde is prone to autoxidation to 6-heptynoic acid if exposed to air.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

-

Swern, D., et al. (1978).[1] "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Journal of Organic Chemistry. [Link]

-

Cravatt, B. F., et al. (2008).[2] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. [Link]

-

Ortiz de Montellano, P. R. (2015). "Cytochrome P450-activated prodrugs." Future Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to 6-Heptynal: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive overview of 6-Heptynal, a bifunctional molecule featuring both a terminal alkyne and an aldehyde. Its unique structure makes it a valuable building block for synthetic chemists, particularly those in the fields of medicinal chemistry and drug development. We will delve into its core properties, synthetic routes, reactivity, and strategic applications, offering insights grounded in established chemical principles.

Core Properties and Identification

This compound is a seven-carbon chain aldehyde with a terminal alkyne. This combination of functional groups dictates its chemical behavior and utility. The aldehyde provides a reactive site for nucleophilic addition and condensation reactions, while the terminal alkyne serves as a versatile handle for coupling reactions and further molecular elaboration.

Key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | [1][2] |

| Molecular Weight | 110.15 g/mol | [1][2] |

| IUPAC Name | hept-6-ynal | [2] |

| CAS Number | 67100-10-1 | [2][3] |

| SMILES | C#CCCCCC=O | [2] |

| Boiling Point | 196.47°C (estimate) | [3] |

| Density | 0.9023 (estimate) | [3] |

Synthesis and Manufacturing Insights

The most direct and common laboratory-scale synthesis of this compound involves the oxidation of the corresponding primary alcohol, 6-Heptyn-1-ol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the alkyne functionality.

Experimental Protocol: Oxidation of 6-Heptyn-1-ol to this compound

This protocol describes a standard procedure using Pyridinium Chlorochromate (PCC), a widely used reagent for the selective oxidation of primary alcohols to aldehydes.

Objective: To synthesize this compound from 6-Heptyn-1-ol.

Materials:

-

6-Heptyn-1-ol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, chromatography column

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with PCC (1.5 equivalents) and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). The suspension is stirred magnetically. Rationale: Anhydrous conditions are crucial as water can interfere with the reaction and lead to byproducts. The inert atmosphere protects the reagents from degradation.

-

Addition of Alcohol: 6-Heptyn-1-ol (1.0 equivalent), dissolved in a small amount of anhydrous DCM, is added dropwise to the stirring PCC suspension at room temperature. Rationale: Slow, dropwise addition helps to control the reaction temperature, as the oxidation is exothermic.

-

Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours). Rationale: TLC is a rapid and effective method to track the progress of the reaction, ensuring it goes to completion without prolonged reaction times that could lead to side reactions.

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is collected. Rationale: Diethyl ether is added to precipitate the chromium byproducts, and the silica gel plug efficiently removes these insoluble materials.

-

Purification: The solvent is carefully removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product is then purified by flash column chromatography on silica gel to yield pure this compound. Rationale: Evaporation removes the volatile solvent, and column chromatography separates the desired aldehyde from any unreacted starting material or non-polar impurities.

Below is a workflow diagram illustrating the synthesis and purification process.

Caption: Key reaction pathways of this compound.

Safety and Handling

According to aggregated GHS information, this compound is a flammable liquid and vapor. [2]It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation. [2]Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

| Hazard Class | GHS Statement |

| Flammable Liquid | H226: Flammable liquid and vapor |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Conclusion

This compound is a potent synthetic intermediate whose value is derived from its orthogonal reactive sites. For researchers in drug discovery, it represents a versatile tool for generating molecular diversity and for implementing late-stage functionalization strategies. A thorough understanding of its properties, synthesis, and reactivity allows chemists to strategically incorporate this building block into synthetic campaigns aimed at producing novel therapeutic agents.

References

-

Hept-6-ynal | C7H10O | CID 11355455. PubChem, National Institutes of Health. [Link]

-

hept-6-ynal | CAS#:67100-10-1. Chemsrc. [Link]

-

Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. National Institutes of Health. [Link]

Sources

The Bifunctional Linchpin: Terminal Alkyne Aldehyde Building Blocks

Technical Guide for Advanced Discovery

Executive Summary

Terminal alkyne aldehydes represent a high-value class of heterobifunctional building blocks in modern organic synthesis. Their utility stems from the orthogonality of their two reactive handles: the electrophilic aldehyde (

This guide deconstructs the stability profiles, synthetic pathways, and chemoselective applications of these molecules, specifically focusing on their critical role in PROTAC linker design and DNA-Encoded Library (DEL) construction.

Chemical Architecture & Stability Analysis

The structural distance between the alkyne and the aldehyde dictates both stability and application. A common pitfall in experimental design is selecting the shortest chain length without accounting for electronic instability.

The Stability/Reactivity Matrix

| Class | Structure | Stability Profile | Recommended Use |

| Propargyl Aldehyde | CRITICAL: Highly unstable. Prone to explosive polymerization and hydration to vinyl ketones. | Avoid if possible.[1][2][3] Use only in situ at low temp. | |

| Homopropargyl Aldehyde | Moderate: Susceptible to base-catalyzed isomerization to conjugated allenes. | Use immediately after synthesis. Store in benzene/toluene at -20°C. | |

| Isolated Alkyne Aldehyde | High: Stable at RT. 5-hexynal is the industry standard "workhorse." | General linker synthesis, PROTACs, DELs. | |

| Aromatic Linkers | High: Very stable. Rigid geometry. | Fragment-Based Drug Discovery (FBDD). |

Safety Directive: Propargyl aldehyde is a potent lachrymator and shock-sensitive. Always prefer 5-hexynal or 4-pentynal for aliphatic linker applications unless the specific chain length of

is structurally mandated.

Synthetic Protocol: Dess-Martin Oxidation

While Swern oxidation is common, it generates foul-smelling dimethyl sulfide and requires strictly anhydrous cryogenic conditions. For the synthesis of 5-hexynal from 5-hexyn-1-ol, Dess-Martin Periodinane (DMP) provides a more robust, scalable, and self-validating protocol that avoids over-oxidation to the carboxylic acid.

Protocol: Synthesis of 5-Hexynal

Reagents: 5-hexyn-1-ol (1.0 equiv), DMP (1.2 equiv),

-

Preparation: Dissolve 5-hexyn-1-ol in dichloromethane (DCM).

-

Buffering: Add solid

. Why? DMP releases acetic acid during the reaction. The alkyne is acid-sensitive (hydration risk); buffering prevents side reactions. -

Oxidation: Add DMP portion-wise at 0°C. Warm to RT and stir for 1-2 hours.

-

Quench (Self-Validating Step): Add saturated

/-

Visual Check: The mixture will initially be cloudy. Stir vigorously until two clear, distinct layers form. This indicates the complete reduction of unreacted iodine species.

-

-

Workup: Extract with DCM, dry over

, and concentrate carefully (product is volatile).

Chemoselective Reactivity Landscape

The power of this building block lies in its ability to undergo reaction at one end without protecting the other.

Diagram 1: Divergent Reactivity Map

This diagram illustrates the orthogonal pathways available. Note the distinct conditions required to engage the Alkyne vs. the Aldehyde.[4]

Caption: Orthogonal functionalization pathways. Blue nodes indicate alkyne transformations; Red/Green nodes indicate aldehyde/multicomponent transformations.

Protocol: Chemoselective Reductive Amination

Objective: React the aldehyde with an amine without reducing the alkyne or the aldehyde to an alcohol.

Reagent: Sodium Triacetoxyborohydride (STAB) -

-

Why STAB? Unlike

, STAB is mild and does not reduce aldehydes/ketones appreciably in the absence of an amine. It selectively reduces the iminium ion formed in situ. -

Procedure:

-

Mix Alkyne-Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-dichloroethane).

-

Stir 30 mins to allow equilibrium formation of the imine/hemiaminal.

-

Add STAB (1.5 equiv).

-

Stir at RT. The alkyne remains intact.

-

High-Value Applications

A. PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) require precise linker lengths. Terminal alkyne aldehydes serve as "Click-ready" extenders.

-

Mechanism: The aldehyde end is attached to the E3 ligase ligand (e.g., via reductive amination to a Thalidomide derivative). The alkyne end is then "Clicked" to an azide-functionalized Target Protein ligand.

-

Case Study: The use of Aldehyde-benzyl-PEG-alkyne linkers allows for the rapid generation of PROTAC libraries with variable chain lengths, a critical factor in determining degradation efficiency [1].

B. DNA-Encoded Libraries (DEL)

In DEL synthesis, the building block must attach to the DNA "headpiece" while presenting a handle for library expansion.

-

Workflow: The aldehyde reacts with the DNA-linked amine (via reductive amination). The alkyne is then used as a "universal handle" for subsequent split-and-pool synthesis steps, often utilizing the Aldehyde-Alkyne-Amine (

) coupling to introduce diversity [2].

Diagram 2: DEL Synthesis Workflow

Caption: Stepwise assembly of a DNA-Encoded Library member using a bifunctional alkyne-aldehyde linker.

References

-

Current strategies for the design of PROTAC linkers: a critical review. Source: Troup, R. I., et al. (2020). Journal of Drug Targeting. URL:[Link]

-

Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Source: McGown, A., et al. (2025).[4][5][6] ACS Medicinal Chemistry Letters. URL:[Link]

-

Dess-Martin Oxidation of Alcohols to Aldehydes. Source: Boeckman, R. K., et al. (2000). Organic Syntheses. URL:[Link]

-

DNA-Encoded Chemical Libraries: Achievements and Remaining Challenges. Source: Neri, D., & Lerner, R. A. (2018). Annual Review of Biochemistry. URL:[Link]

Sources

Bifunctional Alkyne Linkers: 6-Heptynal vs. 6-Heptyn-1-ol

A Technical Guide to Reactivity, Stability, and Application in Chemical Biology[1]

Executive Summary: The Storage vs. Reactivity Trade-off

In the design of Activity-Based Probes (ABPs) and PROTAC linkers, 6-Heptyn-1-ol and 6-Heptynal represent two sides of the same coin.[1] They share a terminal alkyne "tail" (the bioorthogonal handle for Click Chemistry), but differ critically in their "head" group reactivity.[1]

-

6-Heptyn-1-ol is the Logistical Standard .[1] It is chemically stable, commercially available, and serves as a nucleophile.[1] It is the preferred form for storage and initial synthesis.[1]

-

This compound is the Electrophilic Warhead .[1] It is reactive toward amines (via reductive amination) but is prone to polymerization and oxidation.[1] It is rarely stored; rather, it is generated in situ or "just-in-time" from the alcohol precursor.[1]

This guide details the strategic deployment of these molecules, providing the protocols necessary to interconvert them and utilize them in drug discovery workflows.

Chemical Profile & Physical Properties[1][2][3]

The following data consolidates physical constants critical for experimental planning. Note the stark contrast in stability.[1]

| Property | 6-Heptyn-1-ol | This compound |

| CAS Number | 63478-76-2 | 184906-00-9 |

| Molecular Weight | 112.17 g/mol | 110.15 g/mol |

| Physical State | Colorless Liquid | Colorless/Yellow Liquid |

| Boiling Point | ~185°C (760 mmHg) | ~55°C (15 mmHg) |

| Oxidation State | -1 (Alcohol Carbon) | +1 (Aldehyde Carbon) |

| Dipole Moment | High (H-bond donor/acceptor) | Moderate (Dipole only) |

| Storage Stability | High (Years at 4°C) | Low (Weeks at -20°C; oxidizes to acid) |

| Primary Reactivity | Nucleophilic (O-alkylation) | Electrophilic (Schiff base formation) |

Strategic Reactivity Matrix

The choice between these two linkers depends entirely on the functional group present on your target molecule (the ligand or protein residue).[1]

3.1 The "Click" Handle (The Tail)

Both molecules possess a terminal alkyne.[1] This group is chemically inert to most biological conditions (pH 4–9, aqueous buffer) but reacts rapidly with azides in the presence of Cu(I).[1]

-

Constraint: When performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with This compound , one must avoid strong reducing agents that might reduce the aldehyde, although the Cu(I) catalyst itself is generally compatible.[1]

3.2 The Headgroup Divergence

The diagram below illustrates the divergent synthetic pathways accessible from these two starting points.

Figure 1: Divergent reactivity pathways.[1] The alcohol targets acids; the aldehyde targets amines.[1] The dashed yellow line represents the critical "activation" step described in Protocol 1.

Experimental Protocols

Protocol 1: The "Just-in-Time" Synthesis (Swern Oxidation)

Objective: Convert stable 6-Heptyn-1-ol to reactive this compound immediately prior to conjugation.[1]

-

Why Swern? While Dess-Martin Periodinane (DMP) is easier to handle, Swern oxidation (DMSO/Oxalyl Chloride) is more scalable and avoids the difficult removal of iodinane byproducts which can interfere with subsequent biological assays [1].[1]

Reagents:

Procedure:

-

Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.1 equiv) in dry DCM at -78°C (dry ice/acetone bath).

-

DMSO Addition: Add DMSO (2.2 equiv) dropwise. Caution: Gas evolution (CO/CO2).[1][2][5] Stir for 15 minutes.

-

Substrate Addition: Add 6-Heptyn-1-ol (1.0 equiv) in minimal DCM dropwise.[1] Stir for 45 minutes at -78°C.

-

Quench: Add

(5.0 equiv) dropwise.[1] The reaction will turn cloudy (ammonium salts).[1] -

Warm Up: Remove the cooling bath and allow to warm to room temperature over 30 minutes.

-

Workup: Dilute with ether, wash with 1M HCl (to remove amine), saturated

, and brine. Dry over -

Result: The crude this compound is usually sufficiently pure (>90%) for immediate use in reductive amination.[1]

Protocol 2: Reductive Amination (Protein/Peptide Labeling)

Objective: Conjugate this compound to a lysine residue or N-terminus of a protein.[1]

-

Mechanism: Formation of a reversible Schiff base (imine), followed by irreversible reduction to a secondary amine.[1]

-

Critical Reagent: Sodium Cyanoborohydride (

).[1] Unlike

Procedure:

-

Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 6.5 – 7.0). Note: Avoid amine-based buffers like Tris or Glycine as they will compete with the target.[1]

-

Mixing: Dissolve the Target Protein (100 µM) in buffer.

-

Addition: Add This compound (5–10 equiv, dissolved in DMSO). Final DMSO concentration should be <5%.[1]

-

Imine Formation: Incubate at 4°C for 1 hour to allow equilibrium of the Schiff base.

-

Reduction: Add

(50 equiv, from a fresh 1M stock in dry solvent). -

Incubation: Incubate overnight at 4°C or 4 hours at Room Temperature.

-

Purification: Remove excess small molecules via dialysis or size-exclusion chromatography (e.g., PD-10 column).[1]

Advanced Workflow: The ABPP Pipeline

In Activity-Based Protein Profiling (ABPP), these molecules serve as "clickable" linkers.[1] The workflow below demonstrates how the aldehyde is used to "tag" a proteome, followed by the "click" reaction to visualize the targets.

Figure 2: The Activity-Based Protein Profiling (ABPP) workflow utilizing the this compound warhead.[1]

Safety & Stability Guidelines

-

Aldehyde Polymerization: this compound will turn viscous and yellow if stored at room temperature due to aldol condensation.[1] Store neat at -80°C under Argon for maximum shelf life (1-2 months).

-

Volatility: this compound is moderately volatile.[1][6] Do not apply high vacuum (<5 mmHg) for extended periods during workup, or you will lose product.[1]

-

Copper Toxicity: When performing the Click reaction (Step 3 in Figure 2) on live cells, copper toxicity is a concern.[1][7] Use ligand-stabilized copper (e.g., THPTA or TBTA) to minimize ROS generation [3].[1]

References

-

Mancuso, A. J., & Swern, D. (1981).[1][8] Activated dimethyl sulfoxide: useful reagents for synthesis.[1] Synthesis, 1981(03), 165-185.[1] Link[1]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1] Journal of the American Chemical Society, 93(12), 2897-2904.[1] Link[1]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.[1] Link[1]

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 6. Page loading... [guidechem.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Technical Monograph: Hept-6-ynal Safety & Handling Guide

CAS: 67100-10-1 | Formula: C₇H₁₀O | Role: Heterobifunctional Linker[1][2]

Executive Summary & Strategic Utility

Hept-6-ynal is a high-value heterobifunctional building block utilized primarily in drug discovery and chemical biology .[2] Its structure features two distinct reactive termini: a terminal alkyne (C6) and an aldehyde (C1).[2]

-

The Alkyne Handle: Enables bioorthogonal "Click Chemistry" (CuAAC) with azides.[2]

-

The Aldehyde Handle: Facilitates reductive amination or oxime/hydrazone ligation with proteins and amines.[2]

Critical Safety Note: While versatile, this compound possesses a "Jekyll and Hyde" stability profile.[2] The aldehyde is prone to autoxidation to hept-6-ynoic acid, while the terminal alkyne presents specific incompatibility risks with active metals (forming explosive acetylides).[2] This guide synthesizes standard SDS data with field-proven handling protocols to ensure experimental success and personnel safety.

Physicochemical Identity Matrix[4][5]

| Property | Value / Description | Technical Insight |

| CAS Number | 67100-10-1 | Verified identifier for procurement. |

| Molecular Weight | 110.15 g/mol | Low MW facilitates easy removal via vacuum.[1][2] |

| Physical State | Liquid (Colorless to pale yellow) | Yellowing indicates oxidation/polymerization.[1][2] |

| Boiling Point | ~55-60°C @ 10 mmHg (Predicted) | Volatile; purify via vacuum distillation.[1][2] |

| Flash Point | < 23°C (Est.[1][2] based on H225) | High Flammability Risk. Handle in fume hood.[1][2] |

| Solubility | DCM, THF, DMSO, Chloroform | Lipophilic; poor water solubility until conjugated.[1] |

| Density | ~0.85 g/mL | Lighter than water; floats during aqueous workup.[1][2] |

Hazard Profiling & Mechanistic Toxicology

GHS Classification: Flammable Liquid (Cat 2/3), Skin Irritant (Cat 2), Eye Irritant (Cat 2A).[2]

The Reactivity Triad (The "Why" Behind the Hazard)

Standard SDSs list hazards; they rarely explain the chemical causality.[2] Understanding these mechanisms is vital for safe handling.

-

Aldehyde Autoxidation (The Quality Killer):

-

Terminal Alkyne Instability (The Safety Risk):

-

Exothermic Polymerization:

Toxicology Overview

-

Routes of Entry: Inhalation (vapor), Skin absorption.[2]

-

Acute Effects: Mucosal irritation (eyes/nose).[2] The aldehyde moiety is a sensitizer; repeated exposure may induce allergic dermatitis.[2]

-

Systemic Toxicity: Not fully characterized, but structurally analogous medium-chain aldehydes exhibit narcotic effects at high concentrations.[2]

Visualization: Reactivity & Safety Logic

The following diagram maps the chemical logic of Hept-6-ynal to specific safety interventions.

Caption: Reactivity map linking chemical vulnerabilities (Red/Yellow) to mandatory safety controls (Green).[2]

Storage & Stability Protocol (Self-Validating System)

To maintain purity >95% over 6 months, follow this "Chain of Custody" protocol.

The "Argon Blanket" Technique

-

Arrival: Immediately inspect the septum. If the liquid is yellow/brown, check NMR for carboxylic acid peak (~11-12 ppm).[2]

-

Aliquot Strategy: Do not repeatedly thaw the bulk bottle. Aliquot into single-use glass vials under an inert atmosphere box or cone.

-

Sealing: Parafilm is insufficient.[2] Use Teflon-lined caps and wrap with electrical tape or store in a secondary jar with desiccant.[2]

-

Temperature: -20°C is mandatory.

Waste Disposal

-

Never pour down the drain.[2]

-

Segregation: Dispose of as "Flammable Organic Solvent."[2]

-

Quenching (Small Spills): Absorb with vermiculite.[2] Treat with dilute sodium bisulfite (NaHSO₃) to form the bisulfite adduct, reducing volatility and aldehyde reactivity before disposal.[2]

Experimental Workflow: CuAAC Conjugation

This protocol illustrates the safe usage of Hept-6-ynal in a "Click" reaction, highlighting the order of addition to prevent side reactions.

Reagent Setup

-

Solvent: THF/Water (1:[2]1) or tBuOH/Water.[2] Degas by sparging with nitrogen for 15 mins (Oxygen poisons the Cu(I) catalyst).[2]

-

Catalyst: CuSO₄[2] · 5H₂O + Sodium Ascorbate (generates Cu(I) in situ).[2]

-

Ligand: TBTA or THPTA (Protects Cu(I) from oxidation and prevents alkyne homocoupling).[2]

Step-by-Step Protocol

-

Dissolution: Dissolve the Azide-partner (1.0 equiv) and Hept-6-ynal (1.1 equiv) in the degassed solvent.

-

Ligand/Catalyst Premix: In a separate vial, mix CuSO₄ (5 mol%) and TBTA (5 mol%). Add to the reaction mixture.

-

Activation: Add Sodium Ascorbate (10-20 mol%) last. The solution may turn bright yellow/orange (characteristic of Cu(I)-ligand complex).[2]

-

Monitoring: Stir at Room Temp. Monitor via TLC (stain with KMnO₄ to visualize the alkyne/aldehyde).[2]

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with 5% NH₄OH (removes Copper) or EDTA solution.[2]

Workflow Visualization

Caption: Optimized CuAAC workflow emphasizing oxygen removal to prevent catalyst poisoning and aldehyde degradation.

Emergency Response Data

| Scenario | Immediate Action | Expert Note |

| Fire | Use CO₂, Dry Chemical, or Foam.[1][2] | Do not use water jet. Water may spread the lighter-density liquid.[1][2] |

| Skin Contact | Wash with soap/water for 15 min.[1][2] | Aldehydes bind proteins; immediate washing reduces sensitization risk.[1][2] |

| Inhalation | Move to fresh air.[1][2][4] | If breathing is difficult, oxygen may be required (narcotic effect).[1][2] |

| Spill | Evacuate. Remove ignition sources.[2][3] | Absorb with inert material (sand/vermiculite).[1][2][3] Do not use clay (acidic clays may catalyze polymerization).[2] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11355455, Hept-6-ynal.[2] Retrieved from [Link][2][5]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[2] Angewandte Chemie International Edition.[2] (Foundational text on Alkyne reactivity).

-

European Chemicals Agency (ECHA). C&L Inventory: Hept-6-ynal.[2][5] Retrieved from [Link][2][5]

Sources

- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Heptenal | C7H12O | CID 5283320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptanal SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Hept-6-ynal | C7H10O | CID 11355455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Engineering Efficacy: A Technical Guide to Bifunctional Linkers in Chemical Biology

Introduction: Beyond the "Passive Rope"

In chemical biology and drug discovery, the bifunctional linker is often reduced to a simple measure of distance—a passive rope connecting two active entities. This view is obsolete. In modern modalities like PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), the linker is a structural determinant of efficacy . It dictates solubility, cell permeability, ternary complex cooperativity, and off-target toxicity.

This guide moves beyond basic definitions to explore "Linkerology"—the engineering of spacers to modulate biological function. We will dissect the thermodynamics of ternary complexes, the kinetics of bio-orthogonal ligation, and the mechanisms of stimuli-responsive release.

Part 1: The Physics of the Spacer (Linkerology)

The spacer defines the physicochemical properties of the conjugate. A common failure mode in PROTAC design is treating the linker solely as a distance vector, ignoring its contribution to the free energy of binding (

Structural Classes and Physicochemical Impact

The choice of spacer composition fundamentally alters the Pharmacokinetics (PK) and Pharmacodynamics (PD) of the molecule.

| Linker Class | Composition | Key Property | Best Application | Potential Downside |

| Flexible Hydrophilic | PEG (Polyethylene Glycol) | High aqueous solubility; reduces aggregation. | General bioconjugation; surface immobilization. | High conformational entropy (penalty to |

| Flexible Hydrophobic | Alkyl chains ( | Membrane permeability; lipophilicity. | Intracellular probes; crossing the Blood-Brain Barrier (BBB). | Poor solubility; high non-specific binding. |

| Rigid/Constrained | Piperazine, Proline, Alkynes | Pre-organized conformation; reduced entropy penalty. | PROTACs requiring specific E3-POI orientation; Crystallography. | Synthetically complex; limited length options. |

The "Goldilocks" Zone in PROTACs

In PROTACs, the linker must facilitate the formation of a stable ternary complex (Target Protein - Linker - E3 Ligase).

-

Too Short: Steric clash prevents the E3 ligase and Target Protein (POI) from meeting.

-

Too Long: High entropic cost to close the complex; the linker collapses on itself.

-

Just Right: The linker acts as a "molecular ruler," positioning the E3 and POI to maximize favorable protein-protein interactions (PPIs), leading to positive cooperativity (

).

Part 2: Reactive Termini & Bio-orthogonal Chemistry

The "heads" of the bifunctional linker determine the conjugation chemistry. Modern chemical biology relies on bio-orthogonal chemistry —reactions that occur inside living systems without interfering with native biochemical processes.[1][2]

Reaction Kinetics Comparison

When designing probes for dynamic biological processes, the second-order rate constant (

| Reaction Type | Reagents | Rate Constant ( | Bio-orthogonality | Notes |

| CuAAC (Click) | Azide + Alkyne (+ Cu(I)) | Low (Cu is toxic) | Gold standard for in vitro synthesis; requires catalyst. | |

| SPAAC (Strain-Promoted) | Azide + DBCO/BCN | High | No catalyst needed; ideal for live cells but bulky linker. | |

| IEDDA (Tetrazine) | Tetrazine + TCO | Very High | Fastest kinetics; ideal for low-abundance targets. | |

| Amine Coupling | NHS Ester + Lysine | N/A (Fast) | Low (Non-specific) | Standard for purified proteins; hydrolysis competes. |

Visualization: Linker Selection Logic

The following decision tree illustrates the selection process for reactive groups based on the biological context.

Figure 1: Decision logic for selecting reactive termini based on biological environment and target concentration.

Part 3: Deep Dive – PROTAC Ternary Complex Dynamics

The efficacy of a PROTAC is not solely defined by its affinity for the target (

The Hook Effect

A critical phenomenon in bifunctional molecules is the "Hook Effect" (or prozone effect). At high concentrations of the bifunctional linker, the formation of binary complexes (Linker-POI and Linker-E3) outcompetes the formation of the productive ternary complex (POI-Linker-E3).

Implication for Researchers:

-

Dose-response curves for PROTACs are bell-shaped.

-

Simply increasing the concentration of the linker can decrease efficacy.

Visualization: Ternary Complex & Hook Effect

This diagram illustrates the thermodynamic equilibrium and the competition between binary and ternary states.

Figure 2: Thermodynamic assembly of the PROTAC Ternary Complex. Note that excess PROTAC saturates individual proteins, preventing the two proteins from coming together (The Hook Effect).

Part 4: Deep Dive – ADCs and Cleavable Linkers

In Antibody-Drug Conjugates (ADCs), the linker must be stable in circulation (pH 7.4) but rapidly cleavable inside the lysosome (pH 4.5 - 5.0) or by specific enzymes.

The Val-Cit-PABC Mechanism

The industry standard for "smart" cleavage is the Valine-Citrulline (Val-Cit) dipeptide linker coupled with a Para-aminobenzyl carbamate (PABC) spacer.

-

Trigger: Upon endocytosis, the lysosomal enzyme Cathepsin B recognizes the Val-Cit sequence.[7]

-

Cleavage: Cathepsin B cleaves the amide bond between Citrulline and the PABC spacer.

-

Self-Immolation: The resulting PABC intermediate is unstable. It spontaneously undergoes a 1,6-elimination, releasing carbon dioxide and the free, unmodified drug payload.[4]

Visualization: Self-Immolative Cascade

Figure 3: The self-immolative mechanism of Val-Cit-PABC linkers, ensuring drug release only occurs within the target cell lysosome.

Part 5: Validated Experimental Protocol

Protocol: Optimization of Heterobifunctional Conjugation (Maleimide/NHS)

Context: Conjugating a protein (Antibody/POI) to a small molecule via a bifunctional SMCC-style linker.[5]

Objective: Maximize yield while minimizing protein aggregation and hydrolysis of the NHS ester.

Reagents:

-

Protein of Interest (POI) in PBS (pH 7.2).

-

Heterobifunctional Linker (e.g., SMCC: NHS-Linker-Maleimide).

-

DMSO (Anhydrous).

-

Desalting Columns (e.g., Zeba Spin).

Step-by-Step Workflow:

-

Buffer Exchange (Critical):

-

Ensure POI buffer is amine-free (No Tris/Glycine). Use PBS pH 7.2 - 7.5.

-

Why: Primary amines in Tris will react with the NHS ester, quenching the linker immediately.

-

-

Linker Solubilization:

-

Dissolve linker in anhydrous DMSO immediately before use.

-

Target Concentration: 10-50 mM.

-

Why: NHS esters hydrolyze in water (half-life ~10-20 mins at pH 7). Minimizing aqueous exposure time is vital.

-

-

Activation (Step 1):

-

Add Linker to POI at 10-20 molar excess.

-

Incubate 30-60 mins at Room Temp or 2 hours at 4°C.

-

Self-Validation: If solution turns cloudy, the linker is too hydrophobic or excess is too high. Reduce molar excess or add <5% DMSO to buffer.

-

-

Purification (Intermediate):

-

Pass reaction through a desalting column to remove unreacted linker.

-

Why: Unreacted linker has an active maleimide. If not removed, it will quench the thiol-containing payload in the next step.

-

-

Conjugation (Step 2):

-

Add thiol-containing payload (e.g., Drug-SH or Peptide-Cys) to the Maleimide-activated POI.

-

Incubate 2 hours at Room Temp.

-

Note: Ensure pH is 6.5 - 7.5. Above pH 8.0, maleimides hydrolyze or react with primary amines (loss of specificity).

-

-

Final Validation (Ellman’s Test):

-

Use Ellman’s Reagent (DTNB) to measure free thiols before and after conjugation.

-

Success Criteria: A significant decrease in free thiol concentration indicates successful conjugation to the maleimide.

-

References

-

Ternary Complex Cooperativity

-

ADC Cleavable Linker Mechanisms

-

Bio-orthogonal Chemistry Kinetics

-

PROTAC Linker Design Rules

-

PEG vs.

- Lawrence, C. (2016). The importance of being spacers.

-

[Link]

Sources

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solvation Thermodynamics and Handling of 6-Heptynal

CAS: 67100-10-1 | Formula:

Executive Summary

6-Heptynal is a bifunctional C7 intermediate characterized by a terminal alkyne and a reactive aldehyde moiety.[2] Its utility in "Click" chemistry (CuAAC) and reductive aminations is significant, yet its handling is complicated by oxidative instability and specific solvation requirements. This guide provides a thermodynamic framework for solvent selection, moving beyond binary "soluble/insoluble" classifications to address stability, reactivity, and purification dynamics.[2]

Physicochemical Architecture

To predict solubility behavior without empirical tables, we must analyze the molecular architecture.[2] this compound is an amphiphilic molecule with a distinct "head-tail" structure.[2]

-

Lipophilic Tail (

): The 5-carbon alkynyl chain drives solubility in non-polar organic solvents.[2] The terminal alkyne is weakly acidic ( -

Polar Head (

): The aldehyde group acts as a hydrogen bond acceptor and a dipole, facilitating solubility in polar aprotic solvents but introducing reactivity risks in nucleophilic solvents (amines, alcohols).[2]

| Property | Value | Implication for Solvation |

| LogP (Predicted) | 1.1 – 1.7 | Moderately lipophilic.[2] Preferential partitioning into organic phases (DCM, EtOAc) over water.[2] |

| Boiling Point | ~196°C (est.) | High boiling point requires high-volatility solvents (DCM, Et2O) for easy removal post-synthesis.[2] |

| Density | 0.902 g/mL | Lighter than water; will form the upper layer in aqueous extractions unless chlorinated solvents are used.[2] |

| Dipole Moment | ~2.5 D | Sufficient polarity to dissolve in DMSO/DMF for nucleophilic substitution reactions.[2] |

Solubility Landscape & Solvent Compatibility

As a Senior Application Scientist, I categorize solvents not just by solubility power, but by chemical compatibility . This compound is chemically fragile; the wrong solvent can degrade your starting material before the reaction begins.[2]

Class I: Chlorinated Solvents (Recommended for Extraction/Storage)

Solvents: Dichloromethane (DCM), Chloroform (

-

Solubility: High (>100 mg/mL).[2]

-

Mechanism: London dispersion forces interact with the alkyl chain; dipole-dipole interactions stabilize the aldehyde.[2]

-

Application: Ideal for liquid-liquid extraction from aqueous reaction quenches.[2] DCM is the "Gold Standard" for transport and short-term storage due to its low boiling point (39.6°C), facilitating facile evaporation without thermal stress to the aldehyde.[2]

Class II: Polar Aprotic Solvents (Recommended for Synthesis)

Solvents: Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), DMSO.[2]

-

Solubility: High (>100 mg/mL).[2]

-

Mechanism: Dipole-dipole interactions.[2]

-

Application:

-

THF: Excellent for Grignard or Wittig reactions involving the aldehyde.[2] Note: Ensure THF is inhibitor-free or distilled to prevent peroxide-initiated oxidation.[2]

-

DMF/DMSO: Preferred for nucleophilic substitutions (

) or Cu(I)-catalyzed Click reactions where high polarity stabilizes transition states.[2]

-

Class III: Polar Protic Solvents (Use with Extreme Caution)

Solvents: Methanol (MeOH), Ethanol (EtOH), Water.

-

Solubility:

-

Risk Factor: Hemiacetal Formation. [2]

-

Mechanism:[2][5][6][7][8] In the presence of trace acid/base, the solvent's hydroxyl group attacks the aldehyde carbonyl, forming a hemiacetal in equilibrium.[2]

-

Impact: This complicates NMR analysis (splitting signals) and can interfere with precise stoichiometry in reactions.[2] Avoid storing this compound in methanol.[2]

-

Class IV: Hydrocarbons (Purification Only)

Solvents: Hexanes, Heptane, Pentane.[2][6]

-

Solubility: Moderate to Good.[2]

-

Application: These are non-solvents for the polar impurities often found with this compound (e.g., oxidized carboxylic acids).[2]

-

Protocol: Use as the mobile phase in silica gel chromatography (typically 5-20% EtOAc in Hexanes) to purify this compound.[2]

Decision Logic: Solvent Selection

The following diagram illustrates the decision matrix for selecting the appropriate solvent based on the intended experimental outcome.

Figure 1: Solvent selection decision tree based on experimental intent. Green indicates recommended pathways; Red indicates high-risk pathways.[2]

Experimental Protocol: Visual Solubility Determination

Since specific solubility data (

Objective: Determine the approximate solubility limit to guide solvent volume for reactions.

Materials

-

Glass Scintillation Vials (20 mL)

-

Calibrated Micropipette (100 µL - 1000 µL)

-

Vortex Mixer[2]

Workflow

-

Preparation: Weigh 10 mg of this compound into a clean, dry scintillation vial.

-

Aliquot Addition: Add the test solvent in 100 µL increments .

-

Agitation: Vortex vigorously for 30 seconds after each addition.

-

Observation: Hold the vial against a black background (to see particles) and a white background (to see color/schlieren lines).

-

Calculation:

Interpretation Table:

| Volume Added to Dissolve 10 mg | Solubility Classification |

|---|---|

| < 100 µL | Very Soluble (> 100 mg/mL) |

| 100 - 1000 µL | Soluble (10 - 100 mg/mL) |

| 1 mL - 10 mL | Slightly Soluble (1 - 10 mg/mL) |

| > 10 mL | Insoluble (< 1 mg/mL) |[2]

Handling & Stability: The "Hidden" Variables

Solubility is irrelevant if the molecule degrades. This compound is prone to aerobic oxidation .[2]

-

Oxidation Pathway:

The aldehyde autoxidizes to 6-heptynoic acid upon exposure to air.[2] This impurity is acidic and can quench basic reagents (e.g., n-BuLi, LDA).[2] -

Storage Protocol:

-

Solvent: Store neat (undissolved) if possible. If solution storage is necessary, use degassed anhydrous Benzene or Toluene (freezes at -20°C, minimizing diffusion).[2]

-

Atmosphere: Argon is superior to Nitrogen (Argon is heavier than air and blankets the liquid).

-

Temperature: -20°C is mandatory for long-term stability.[2]

-

References

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11355455, Hept-6-ynal. Retrieved from [Link][3]

-

Murov, S. (2013).[2][6] Properties of Organic Solvents. Retrieved from [Link]

Sources

- 1. hept-6-ynal | CAS#:67100-10-1 | Chemsrc [chemsrc.com]

- 2. hept-6-ynal | 67100-10-1 [sigmaaldrich.com]

- 3. Hept-6-ynal | C7H10O | CID 11355455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 67100-10-1|Hept-6-ynal|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. 6-Heptenal | C7H12O | CID 5283320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. US20220185763A1 - Processes for preparing a 3-isopropenyl-6-heptenal compound and a 6-isopropenyl-3-methyl-3,9-decadienyl carboxylate compound, and an intermediate therefor - Google Patents [patents.google.com]

- 10. This compound | 67100-10-1 [chemicalbook.com]

- 11. EP0765853B1 - Process for preparing 6-methylheptan-2-one - Google Patents [patents.google.com]

Strategic Sourcing and Handling of High-Purity 6-Heptynal: A Technical Guide

Executive Summary: The Criticality of Purity in Alkyne-Aldehydes

6-Heptynal (CAS: 67100-10-1) is a bifunctional building block bridging two powerhouse chemistries: the bioorthogonal utility of the terminal alkyne (Click Chemistry) and the electrophilic versatility of the aldehyde. It is frequently employed in the synthesis of heterocycles, antibody-drug conjugates (ADCs), and activity-based protein probes.

However, this compound is chemically fragile. As an aliphatic aldehyde, it is prone to rapid autoxidation to 6-heptynoic acid and oligomerization. In "Click" (CuAAC) applications, even trace acidic impurities can sequester copper catalysts or alter the pH microenvironment, stalling reaction kinetics. This guide outlines the commercial landscape for sourcing high-purity this compound, establishes a self-validating Quality Control (QC) protocol, and defines the handling procedures necessary to maintain integrity.

Technical Profile & Stability Challenges

Before selecting a supplier, one must understand the degradation vectors. This compound is not a "shelf-stable" reagent in the traditional sense; it is a reactive intermediate.

Degradation Pathways[1]

-

Autoxidation: Exposure to atmospheric oxygen converts the aldehyde to a carboxylic acid (6-heptynoic acid). This is accelerated by light and trace metals.

-

Polymerization: Aldehydes can undergo trimerization or aldol-like condensations, especially if the sample becomes acidic (autocatalytic degradation).

Figure 1: Degradation Pathways of this compound

Caption: Primary degradation vectors. Autoxidation to acid creates a feedback loop that catalyzes polymerization.

Commercial Supplier Landscape

Sourcing this compound requires distinguishing between "Catalog Grade" and "Process Grade."

Tier 1: High-Throughput Catalog Suppliers (mg to 10g)

Best for discovery chemistry and initial screening.

-

Sigma-Aldrich (MilliporeSigma): Offers standard purity (typically ~95-97%). High reliability in logistics, but often ships in plastic-capped vials which allow slow oxygen permeation over months.

-

Fisher Scientific / Acros / Alfa Aesar: Similar profile. Good for rapid acquisition.

-

Combi-Blocks: Often provides higher "freshness" at competitive pricing. Their inventory turnover is high, reducing the risk of receiving aged stock.

Tier 2: Specialist & Bulk Suppliers (>10g to kg)

Best for scale-up and GMP-proximate needs.

-

Enamine: Excellent for building blocks. Likely to synthesize on-demand or hold stock in better storage conditions.

-

BLD Pharm: Strong presence in the alkyne/aldehyde space; often provides detailed CoA data.

Sourcing Decision Matrix

When ordering, prioritize suppliers who:

-

State storage conditions explicitly (e.g., "Store under Argon at -20°C").

-

Provide a Lot-specific CoA dated within the last 6 months.

-

Pack in glass ampoules or septum-sealed vials for smaller quantities.

Quality Control & Verification Protocol

Do not trust the label purity. Aldehydes degrade during shipping. Upon receipt, execute this Self-Validating QC Protocol .

Step 1: Visual Inspection

-

Pass: Colorless, mobile liquid.[1]

-

Fail: Yellow/Orange tint (indicates oligomerization) or white solid precipitate (indicates high acid content/polymerization).

Step 2: 1H-NMR Validation

Run a quick proton NMR in

| Signal Region (ppm) | Assignment | Diagnostic Value |

| 9.75 - 9.80 | -CHO (Triplet) | Target. Integration set to 1.00. |

| ~2.35 | -CH2-CHO | Multiplet. Confirm integration matches (2.00). |

| 1.95 - 2.00 | Terminal Alkyne | Triplet of doublets. Confirm integration (1.00). |

| ~11.0 - 12.0 | -COOH | Impurity. Broad singlet. Any signal here indicates oxidation. |

Step 3: Purity Calculation

Note: If Acid > 5%, purification is required before use in sensitive catalysis.Figure 2: QC & Purification Workflow

Caption: Decision tree for validating reagent quality upon receipt.

Handling & Storage Protocols

The "Schlenk" Standard

To maintain high purity (>98%), treat this compound as air-sensitive.

-

Aliquot Immediately: Upon receipt, divide the bulk bottle into single-use glass vials under an inert atmosphere (Nitrogen or Argon glovebox/bag).

-

Seal: Use Teflon-lined caps or crimp seals. Wrap with Parafilm.

-

Temperature: Store at -20°C .

Purification of Degraded Stock

If your stock has oxidized (yellowing):

-

Vacuum Distillation: This is the most effective method. This compound has a boiling point roughly estimated around 140-150°C at atm, but should be distilled under high vacuum (e.g., 50-60°C at 1-2 mmHg) to prevent thermal decomposition.

-

Bisulfite Wash: For removing non-aldehyde impurities, form the bisulfite adduct, wash with organic solvent, and regenerate with mild base. Caution: This may not remove the carboxylic acid efficiently if not carefully pH controlled.

Application: Click Chemistry Utility

This compound is a linchpin in synthesizing functionalized heterocycles. A common workflow involves:

-

Reductive Amination: Reacting the aldehyde with an amine (e.g., a protein lysine or a drug pharmacophore) to install the alkyne handle.

-

CuAAC Click: Reacting the pendant alkyne with an azide-tagged reporter.

Critical Note: If 6-heptynoic acid is present during the reductive amination, it will compete with the aldehyde for the amine (forming an amide coupling byproduct if coupling reagents are present, or simply salting out the amine), drastically reducing yield.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11355455, this compound. Retrieved from [Link][2]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Retrieved from [Link][2][1]

Sources

Methodological & Application

6-Heptynal PROTAC linker synthesis protocols

Application Note & Protocol

Topic: Synthesis of 6-Heptynal: A Versatile Alkyne-Bearing Linker for PROTAC Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2] Upon forming a ternary complex (POI-PROTAC-E3 Ligase), the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

While the two ligands provide specificity, the linker is a critical determinant of a PROTAC's success.[2] Its length, rigidity, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.[1][2] The empirical optimization of linkers often requires the synthesis of extensive compound libraries to identify the ideal combination of properties for a given target and E3 ligase pair.[3]

This application note provides a detailed protocol for the synthesis of this compound, a highly versatile bifunctional linker. Its seven-carbon backbone offers an effective length for many applications, while its terminal alkyne and aldehyde groups provide orthogonal handles for modular PROTAC assembly.

Design Rationale: Why this compound?

The selection of this compound as a PROTAC linker is grounded in key strategic advantages that facilitate efficient and modular PROTAC synthesis.

-

Alkyl Chain Length: The five-carbon methylene chain (-(CH₂)₅-) provides significant conformational flexibility. This flexibility can be crucial in the initial stages of PROTAC design, allowing the warhead and anchor ligands to adopt a productive orientation for ternary complex formation.[2] For many protein pairs, linkers of 12-29 atoms are often required to achieve potent degradation, and this C7 scaffold serves as an excellent foundational block.

-

Terminal Alkyne for "Click Chemistry": The terminal alkyne is one of the most powerful functional groups in modern bioconjugate chemistry. It is a key component in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[3][4] This reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for the late-stage conjugation of complex molecules.[3][5] By functionalizing a warhead or E3 ligase ligand with an azide, it can be rapidly and reliably "clicked" onto the this compound linker to form a stable triazole ring.[4]

-

Terminal Aldehyde for Conjugation: The aldehyde functionality serves as a versatile electrophilic handle. It can readily react with primary or secondary amines on a binding ligand via reductive amination to form a stable C-N bond. This provides an alternative and robust conjugation strategy to standard amide bond formation.

The presence of these two distinct reactive groups on a single, flexible scaffold makes this compound a valuable building block for constructing diverse PROTAC libraries.

PROTAC Assembly and Synthesis Workflow

The synthesis of this compound is best achieved through a two-step process starting from the commercially available precursor, 6-heptyn-1-ol. This involves the selective oxidation of the primary alcohol to an aldehyde while preserving the terminal alkyne. The Dess-Martin Periodinane (DMP) oxidation is an ideal method due to its mild conditions and high selectivity.[3][6][7]

Once synthesized, the this compound linker can be incorporated into a full PROTAC molecule using sequential conjugation strategies.

Detailed Synthesis Protocol: this compound

Principle of the Method

This protocol details the oxidation of the primary alcohol 6-heptyn-1-ol to the corresponding aldehyde, this compound. The Dess-Martin periodinane (DMP) is a hypervalent iodine compound that acts as a mild and highly selective oxidizing agent.[3][7] The reaction is performed at room temperature in an inert solvent, typically dichloromethane (DCM), and effectively avoids the over-oxidation of the product to a carboxylic acid, a common side reaction with harsher oxidizing agents.[7][8] The terminal alkyne functionality remains unaffected under these conditions.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Wt. | Notes |

| 6-Heptyn-1-ol | 63478-76-2 | C₇H₁₂O | 112.17 g/mol | Starting material, liquid.[2] |

| Dess-Martin Periodinane (DMP) | 87413-09-0 | C₁₃H₁₃IO₈ | 424.14 g/mol | Oxidizing agent, solid. Moisture sensitive. |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 g/mol | Reaction solvent. Must be dry. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 g/mol | For workup. |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | Na₂S₂O₃ | 158.11 g/mol | For quenching. |

| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | MgSO₄ | 120.37 g/mol | Drying agent. |

| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 g/mol | For extraction/filtration. |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 g/mol | For column chromatography. |

Experimental Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-heptyn-1-ol (1.00 g, 8.91 mmol, 1.0 equiv.).

-

Dissolution: Add anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the alcohol is fully dissolved.

-

Addition of DMP: In a single portion, add Dess-Martin periodinane (4.54 g, 10.7 mmol, 1.2 equiv.) to the stirring solution. The mixture may become slightly cloudy.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 1-3 hours. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (higher Rf) indicates completion.

-

Quenching the Reaction: Once the reaction is complete, dilute the mixture with diethyl ether (50 mL). Prepare a separate beaker containing a saturated aqueous solution of sodium bicarbonate (50 mL) and sodium thiosulfate (approx. 2.5 g).

-

Workup: Pour the reaction mixture into the quenching solution and stir vigorously for 15-20 minutes until the solid byproducts dissolve and the solution becomes clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: The product is volatile; avoid using excessive heat.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Eluent: A gradient of 0% to 10% ethyl acetate in hexanes.

-

Procedure: Load the crude oil onto the column and elute with the solvent system. Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, colorless to pale yellow liquid.

Expected Results and Characterization

| Parameter | Expected Result |

| Physical Appearance | Colorless to pale yellow liquid |

| Yield | 80 - 95% |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol [9] |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.78 (t, J = 1.6 Hz, 1H, -CHO), 2.48 (td, J = 7.2, 1.6 Hz, 2H, -CH₂CHO), 2.21 (td, J = 7.0, 2.6 Hz, 2H, -CH₂C≡CH), 1.95 (t, J = 2.6 Hz, 1H, -C≡CH), 1.80 - 1.72 (m, 2H, -CH₂-), 1.62 - 1.54 (m, 2H, -CH₂-). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 202.3 (-CHO), 83.9 (-C≡CH), 68.9 (-C≡CH), 43.7 (-CH₂CHO), 27.9 (-CH₂-), 25.4 (-CH₂-), 21.5 (-CH₂-). |

| Infrared (IR) | ν_max (cm⁻¹): 3300 (≡C-H), 2940 (C-H), 2120 (C≡C), 1730 (C=O). |

Note: NMR and IR data are predicted based on the structure and may vary slightly based on solvent and instrument.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction | 1. DMP reagent is old or has absorbed moisture. 2. Insufficient reaction time. | 1. Use fresh, high-quality DMP. Store it in a desiccator. 2. Allow the reaction to stir for a longer period, continuing to monitor by TLC. |

| Low Yield | 1. Product loss during workup due to volatility. 2. Inefficient extraction or purification. | 1. Use minimal heat during rotary evaporation and maintain a moderate vacuum. 2. Ensure complete extraction and careful collection of fractions during chromatography. |

| Presence of Carboxylic Acid Byproduct | Over-oxidation, though unlikely with DMP. May indicate a contaminated oxidizing agent. | This protocol is designed to prevent this. If observed, purification by column chromatography should effectively separate the aldehyde from the more polar acid. |

References

-

Swern Oxidation with Oxalyl Chloride. Reaction Repo. [Link]

-

Dess–Martin Periodinane (DMP) Oxidation. Chemistry Steps. [Link]

-

Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. Troup, R. I., et al. Exploratory Target Antitumor Therapy. [Link]

-

6-Heptyn-1-ol PubChem Entry. National Center for Biotechnology Information. [Link]

-

Dess-Martin Oxidation. Wikipedia. [Link]

-

Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

-

Hept-6-ynal PubChem Entry. National Center for Biotechnology Information. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 6-Heptyn-1-ol | C7H12O | CID 11007849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

- 4. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Hept-6-ynal | C7H10O | CID 11355455 - PubChem [pubchem.ncbi.nlm.nih.gov]

copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 6-Heptynal

Abstract

6-Heptynal (CAS: 18496-54-3) is a strategic heterobifunctional linker that bridges two distinct domains of chemical reactivity: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Bioorthogonal Carbonyl Ligation . By possessing a terminal alkyne and a latent aldehyde, it allows researchers to "click" a reactive carbonyl handle onto any azide-labeled biomolecule or surface. This guide provides a precision protocol for utilizing this compound, specifically addressing the stability of the aldehyde moiety during the copper-catalyzed step and avoiding common experimental pitfalls that degrade this bifunctional utility.

Part 1: Strategic Logic & Chemical Mechanism

The "Switch" Mechanism

The utility of this compound lies in its ability to act as a sequential switch. The alkyne is engaged first via CuAAC (Click Chemistry), transforming the molecule into a stable triazole conjugate while exposing the aldehyde. This aldehyde then serves as a specific electrophile for downstream conjugation with aminooxy- or hydrazide-functionalized probes (e.g., fluorophores, biotin, or drugs).

Critical Considerations (Expertise & Experience)

1. The Aminoguanidine Trap (Crucial Warning)

Standard CuAAC protocols for proteins often include Aminoguanidine to scavenge dehydroascorbate and protect protein side chains (Arginine/Lysine).

-

Directive: Do NOT use Aminoguanidine with this compound.

-

Reasoning: Aminoguanidine is a hydrazine derivative. It will rapidly react with the aldehyde group of this compound to form a stable guanylhydrazone, permanently blocking the aldehyde and destroying the linker's dual functionality.

2. Aldehyde Oxidation & Copper Management

Aldehydes are susceptible to oxidation to carboxylic acids by Cu(II) species.

-

Solution: You must maintain a robust Cu(I) state.[1] This is achieved by using a high-efficiency ligand (THPTA or BTTAA) which stabilizes Cu(I) and accelerates the reaction, reducing the time the aldehyde is exposed to oxidative conditions.

3. Buffer Incompatibility

-

Avoid: Tris (Tris(hydroxymethyl)aminomethane) or other primary amine buffers.

-

Reasoning: Primary amines can form reversible Schiff bases with the aldehyde, interfering with downstream ligation. Use HEPES or Phosphate (PBS) buffers.

Part 2: Experimental Protocols

Materials Preparation[2][3][4][5][6][7][8]

-

This compound Stock: 100 mM in dry DMSO. Store at -20°C under inert gas (Argon/Nitrogen).

-

CuSO₄ Solution: 20 mM in sterile water.

-

Ligand Solution: 50 mM THPTA (or BTTAA) in sterile water.

-

Reducing Agent: 100 mM Sodium Ascorbate (Prepare fresh; do not store).

-

Reaction Buffer: 100 mM HEPES or PBS, pH 7.4.

Protocol A: The CuAAC Reaction (Click Step)

Target: Conjugation of this compound to an Azide-labeled biomolecule (Protein-N3).

-

Premix Catalyst Complex:

-

In a separate tube, mix CuSO₄ and THPTA ligand in a 1:5 molar ratio .

-

Example: 4 µL CuSO₄ (20 mM) + 10 µL THPTA (50 mM) + 6 µL Water. Incubate for 5 minutes.

-

Why? Pre-complexing ensures Cu is protected before it touches the biomolecule.

-

-

Reaction Assembly:

-

To the Azide-labeled protein solution (50 µM in Buffer), add:

-

This compound: Final concentration 0.5 – 1.0 mM (10-20x excess over azide).

-

Cu-THPTA Complex: Final concentration 0.1 mM Cu / 0.5 mM THPTA.

-

Sodium Ascorbate: Final concentration 5 mM (Add last to initiate).

-

-

Incubation:

-

Incubate at Room Temperature for 30–60 minutes with gentle rotation.

-

Note: Keep the tube closed to minimize oxygen entry (which consumes ascorbate).

-

-

Quenching & Purification:

-

Add EDTA (final 10 mM) to strip the copper.

-

Remove excess this compound and reagents via Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis.

-

Result: Protein-Triazole-Aldehyde conjugate.

-

Protocol B: Downstream Aldehyde Ligation

Target: Labeling the Protein-Aldehyde with an Aminooxy-Fluorophore.

-

Buffer Adjustment:

-

Adjust the protein solution to pH 4.5 – 6.0 (Citrate or Acetate buffer is ideal, but slightly acidic PBS works).

-

Why? Acid catalysis is required for efficient oxime formation.

-

-

Catalyst Addition (Optional but Recommended):

-

Labeling:

-

Add Aminooxy-Fluorophore (e.g., Alexa Fluor 488-Hydroxylamine) at 5–10x molar excess relative to the protein.

-

Incubate for 1–2 hours at Room Temperature (or 4°C overnight).

-

-

Final Purification:

-

Remove excess probe via gel filtration or dialysis.

-

Part 3: Visualization & Logic

Workflow Logic: The Bifunctional Switch

This diagram illustrates the sequential transformation of this compound, highlighting the critical exclusion of Aminoguanidine.

Caption: Logical workflow of this compound conjugation. Note the critical branch point where Aminoguanidine must be excluded to prevent aldehyde deactivation.

Quantitative Optimization Table

| Parameter | Recommended Condition | Why? |

| Cu:Ligand Ratio | 1:5 (Cu:THPTA) | Protects biomolecules from ROS; stabilizes Cu(I). |

| Ascorbate Conc. | 5 mM | Sufficient to maintain Cu(I) without excessive protein damage. |

| pH (Step 1) | 7.0 – 7.5 | Optimal for CuAAC; preserves aldehyde stability. |

| pH (Step 2) | 4.5 – 6.0 | Essential for efficient Oxime/Hydrazone formation. |

| Aminoguanidine | 0 mM (OMIT) | CRITICAL: Prevents irreversible blocking of the aldehyde. |

| Temperature | RT (20-25°C) | Balance between reaction rate and stability. |

References

-

Preservation of Aldehyde Functionality in CuAAC

- Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.

- Source: N

-

URL:[Link]

-

Ligand Efficiency (THPTA/BTTAA)

- Title: Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissoci

- Source: National Institutes of Health (PubMed Central).

-

URL:[Link]

-

Aminoguanidine Reactivity with Aldehydes

-

General CuAAC Protocol for Bioconjugation

Sources

- 1. scispace.com [scispace.com]

- 2. broadpharm.com [broadpharm.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 6-methyl-5-heptenal, 68654-16-0 [thegoodscentscompany.com]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. THPTA, 760952-88-3 | BroadPharm [broadpharm.com]

Application Note: Selective Reductive Amination of 6-Heptynal

This Application Note is structured as a high-level technical guide for researchers requiring the selective reductive amination of 6-Heptynal. It prioritizes the preservation of the terminal alkyne "handle" for downstream bio-orthogonal chemistry (e.g., CuAAC Click Chemistry).

Abstract & Strategic Rationale